![molecular formula C17H17N3S B2598583 N-苯乙基-6,7-二氢-5H-环戊并[4,5]噻吩并[2,3-d]嘧啶-4-胺 CAS No. 510725-11-8](/img/structure/B2598583.png)
N-苯乙基-6,7-二氢-5H-环戊并[4,5]噻吩并[2,3-d]嘧啶-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation . According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta .Molecular Structure Analysis
The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis . The molecular structure of this compound is complex, with a cyclopenta ring fused to a thieno ring, which is further fused to a pyrimidin ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .科学研究应用
晶体结构和生物活性
高等人 (2015) 的研究合成了对映异构的 2-三氟甲基噻吩并[2,3-d]嘧啶-4-胺衍生物,揭示了它们的晶体结构,并表明一个对映异构体对 MCF-7 癌细胞表现出比吉非替尼更高的抗肿瘤活性。这项研究表明,在癌症治疗中,结构相关的化合物具有潜在应用 (高等人,2015)。
抗菌活性
米塔尔等人 (2011) 合成了包括噻吩并[2,3-d]嘧啶在内的取代三环化合物,并评估了它们的抗菌活性,证明了显著的抗菌和抗真菌作用。这突出了从噻吩并[2,3-d]嘧啶衍生物中开发新型抗菌剂的潜力 (米塔尔等人,2011)。
抗氧化活性
科塔亚等人 (2012) 合成了一系列 N-取代苯基-5-甲基-6-(5-(4-取代苯基)-1,3,4-恶二唑-2-基)噻吩并[2,3-d]嘧啶-4-胺衍生物,并评估了它们的抗氧化活性。研究发现,某些衍生物表现出显着的自由基清除活性,表明具有抗氧化应用潜力 (科塔亚等人,2012)。
稠合杂环化合物
哈萨宁等人 (2003) 报道了多功能稠合杂环化合物的合成,包括衍生自噻吩并[2,3-d]嘧啶的化合物。由于其复杂的结构和功能特性,这些化合物在药物化学和材料科学中具有广泛的应用 (哈萨宁等人,2003)。
共聚应用
德韦恩-普莱辛等人 (2015) 探索了环己烯氧化物和二氧化碳在铬 (III) 配合物中的共聚,表明噻吩并[2,3-d]嘧啶衍生物在催化和聚合物科学中的多功能性。虽然没有直接关系,但这项研究强调了噻吩并[2,3-d]嘧啶衍生物在开发新材料中的潜力 (德韦恩-普莱辛等人,2015)。
属性
IUPAC Name |
N-(2-phenylethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-2-5-12(6-3-1)9-10-18-16-15-13-7-4-8-14(13)21-17(15)20-11-19-16/h1-3,5-6,11H,4,7-10H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRHATUXEXKLFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。